

Application Notes and Protocols: 4-Hydroxy-2,5-dimethylbenzaldehyde in Fragrance Formulation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Hydroxy-2,5-dimethylbenzaldehyde
Cat. No.:	B113098

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **4-Hydroxy-2,5-dimethylbenzaldehyde** as a fragrance ingredient. This document details its chemical and physical properties, potential olfactory profile, and protocols for its incorporation and evaluation in fragrance formulations. Due to the limited publicly available data on this specific molecule, information from analogous compounds, particularly other substituted benzaldehydes, has been utilized to provide a thorough guide. All data derived from analogous compounds are clearly noted.

Chemical and Physical Properties

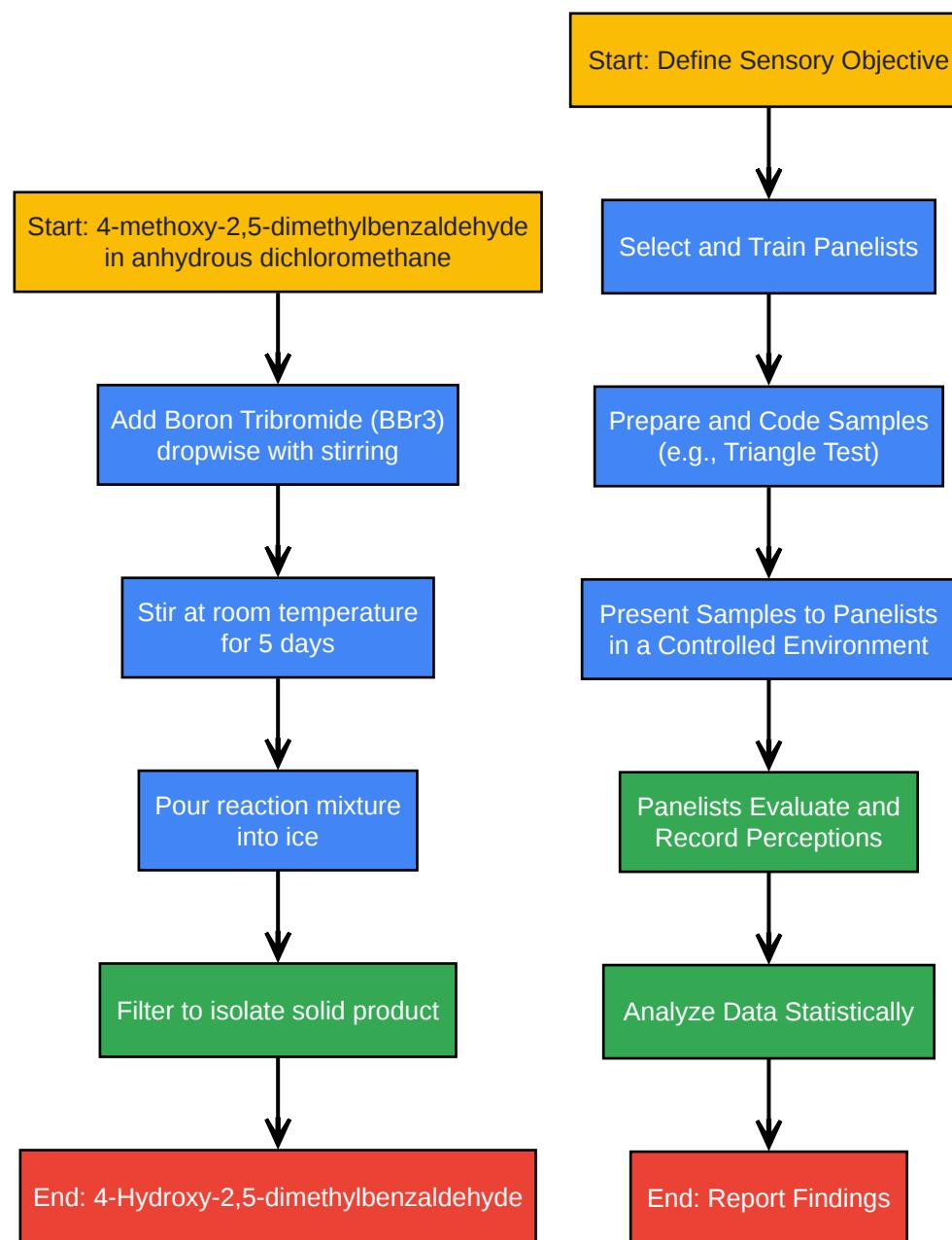
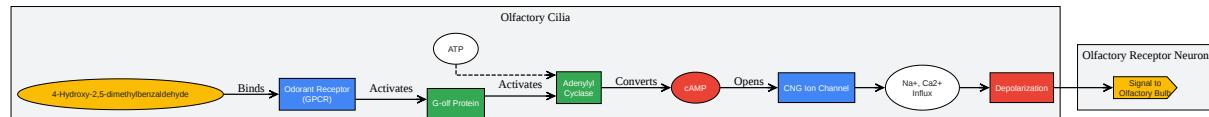
4-Hydroxy-2,5-dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C₉H₁₀O₂.^[1] Its structure, featuring a hydroxyl group and two methyl groups on the benzene ring, suggests a complex and potentially appealing olfactory profile.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.17 g/mol	
Appearance	Colorless crystalline solid	[1]
Melting Point	61-63°C	[1]
Boiling Point	142-144°C	[1]
Density	1.13 g/cm ³	[1]
CAS Number	85231-15-8	[1]

Olfactory Profile and Application

While specific sensory data for **4-Hydroxy-2,5-dimethylbenzaldehyde** is not readily available, its structure as a phenolic aldehyde suggests a profile with sweet, spicy, and potentially woody or smoky undertones, similar to other aromatic aldehydes used in perfumery. It can be used as a fragrance ingredient in organic synthesis.[\[1\]](#)

Potential Olfactory Characteristics:



- Primary Notes: Sweet, phenolic, spicy
- Secondary Notes: Woody, almond-like, slightly smoky
- Contribution to Formulation: Likely to act as a middle to base note, providing warmth, depth, and complexity. It may be particularly useful in oriental, woody, and gourmand fragrance families.

Recommended Usage Levels (Inferred from Analogous Compounds):

Application	Recommended Concentration (% of fragrance concentrate)
Fine Fragrance (Eau de Parfum, Eau de Toilette)	0.1 - 2.0%
Personal Care (Lotions, Creams)	0.05 - 1.0%
Home Care (Candles, Diffusers)	0.5 - 5.0%
Soaps and Shampoos	0.1 - 2.0%

Signaling Pathway of Olfaction

The perception of fragrance molecules like **4-Hydroxy-2,5-dimethylbenzaldehyde** is initiated through a complex signaling cascade in the olfactory system. Odorant molecules bind to G-protein coupled receptors (GPCRs) on the cilia of olfactory receptor neurons in the nasal epithelium.^{[2][3]} This binding activates an olfactory-specific G-protein (G-olf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).^[3] The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Na^+ and Ca^{2+} ions and depolarization of the neuron.^[3] This electrical signal is then transmitted to the olfactory bulb in the brain for processing.^[4]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. iltusa.com [iltusa.com]
- 3. researchgate.net [researchgate.net]
- 4. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 4-Hydroxy-2,5-dimethylbenzaldehyde in Fragrance Formulation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113098#4-hydroxy-2-5-dimethylbenzaldehyde-in-fragrance-formulation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com